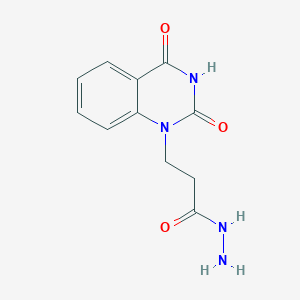

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide

Description

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide (CAS: 199915-80-5) is a heterocyclic compound featuring a quinazoline-2,4-dione core linked to a propanehydrazide moiety. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity via the hydrazide group and aromatic interactions through the quinazoline ring. It is primarily utilized in industrial and scientific research, particularly in synthetic chemistry for developing bioactive derivatives or metal complexes .

Propriétés

IUPAC Name |

3-(2,4-dioxoquinazolin-1-yl)propanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O3/c12-14-9(16)5-6-15-8-4-2-1-3-7(8)10(17)13-11(15)18/h1-4H,5-6,12H2,(H,14,16)(H,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMVPJUVLSFSDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NC(=O)N2CCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide typically involves the following steps:

Starting Material: The synthesis begins with methyl anthranilate, which undergoes a one-pot two-step reaction to form the key intermediate, 3-(benzyloxy)quinazoline-2,4(1H,3H)-dione.

Formation of Intermediate: The intermediate is then reacted with appropriate reagents to introduce the propanohydrazide moiety, resulting in the formation of the target compound.

Industrial Production Methods

While specific industrial production methods for 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazoline derivatives.

Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the quinazoline ring are replaced by other substituents.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Halides and other nucleophiles can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.

Applications De Recherche Scientifique

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanohydrazide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antiviral agent, particularly against hepatitis C virus (HCV).

Biological Studies: It is used in research to understand its interactions with biological targets, such as non-structural protein 5B (NS5B) polymerase.

Drug Development: The compound’s ability to chelate metal ions makes it a candidate for developing new therapeutic agents.

Mécanisme D'action

The mechanism of action of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide involves its interaction with molecular targets such as NS5B polymerase. The compound acts as a metal ion chelator, binding to the catalytic center of the polymerase and inhibiting viral RNA replication . This mechanism is supported by molecular docking studies and ultraviolet-visible spectrophotometry assays .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Quinazoline-2,4-dione Derivatives with Acylthiourea/Pyrazole/Oxazole Moieties

Compounds like N-[N′-(2-cyano-acetyl)-hydrazino-carbothioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide () share the quinazoline-2,4-dione core but incorporate acylthiourea or cyanoacryloyl groups. Key differences include:

- Functional Groups: The hydrazide in the target compound is replaced with acylthiourea (C=S) or cyanoacryloyl (C≡N) moieties, enhancing electrophilicity and enabling diverse cyclization reactions .

- Biological Activity : Derivatives with p-chlorophenyl (3b) or p-nitrophenyl (3c) substituents exhibit antimicrobial properties, likely due to electron-withdrawing groups improving membrane penetration .

Table 1: Comparison of Quinazoline Derivatives

| Compound | Core Structure | Functional Groups | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| Target Compound | Quinazoline-2,4-dione | Propanehydrazide | N/A | Synthetic intermediates |

| N-[N′-(2-cyano-acetyl)-... (2) | Quinazoline-2,4-dione | Acylthiourea, cyanoacetyl | >300 | Antimicrobial research |

| 3b (p-chlorophenyl derivative) | Quinazoline-2,4-dione | Chlorophenyl, cyanoacryloyl | 225–227 | Bioactivity screening |

Pyrimidine and Triazine Analogues

- 3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid () replaces the quinazoline core with a pyrimidine-2,4-dione system.

- 2-[(3,5-Dioxo-1,2,4-triazin-6-yl)amino]-N′-[(E)-4-(trifluoromethyl)benzylidene]propanehydrazide () introduces a triazine ring and trifluoromethyl group, enhancing electron-deficient character and metabolic stability compared to the target compound’s quinazoline core .

Hydrazide-Based Schiff Base Formers

Compounds like 3-(3,4-dihydroquinolin-1(2H)-yl)-N′-(2,5-dihydroxybenzylidene)propanehydrazide () utilize the hydrazide group to form Schiff bases with aldehydes. The target compound’s hydrazide can similarly react, but its quinazoline core may sterically hinder such reactions compared to simpler hydrazides .

Carboxylic Acid Derivatives

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanoic acid () replaces the hydrazide with a carboxylic acid.

Key Structural and Functional Differences

| Feature | Target Compound | Closest Analogues | Impact on Properties |

|---|---|---|---|

| Core Heterocycle | Quinazoline-2,4-dione | Pyrimidine-2,4-dione (15) | Quinazoline offers greater aromaticity and rigidity. |

| Functional Group | Hydrazide (-CONHNH2) | Carboxylic acid (-COOH) (14) | Hydrazide enables Schiff base formation; carboxylic acid enhances solubility. |

| Substituents | Propane chain | Aryl/heteroaryl (2, 4, 6) | Aliphatic chain vs. aromatic groups affect lipophilicity. |

Research Implications

- Synthetic Utility : The target compound’s hydrazide group is valuable for synthesizing heterocycles (e.g., triazoles, pyrazoles) via cyclocondensation, a route less feasible with carboxylic acid derivatives .

- Biological Potential: While highlights antimicrobial activity in analogues, the target compound’s bioactivity remains unexplored. Comparative studies could clarify the role of the hydrazide vs. acylthiourea groups.

Activité Biologique

3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Synthesis

The compound features a quinazoline core, which is known for various pharmacological properties. The synthesis of derivatives of quinazoline has been widely studied, leading to compounds that exhibit diverse biological activities, including anticancer and anticonvulsant effects.

Anticancer Properties

Research has indicated that quinazoline derivatives, including those similar to 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide, demonstrate significant cytotoxicity against various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit tubulin polymerization, a crucial process in cell division:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide | A549 (Lung) | < 10 |

| 2-styrylquinazolin-4(3H)-one | MCF-7 (Breast) | < 1 |

| Naphthyl derivative | Various | < 0.2 |

These compounds have exhibited sub-micromolar potency against several human cancer cell lines such as HT29 (colon), U87 (glioblastoma), and MCF-7 (breast) .

Anticonvulsant Activity

The anticonvulsant properties of related compounds have been extensively documented. For example, a study on a quinazoline derivative demonstrated its effectiveness in reducing seizure activity in mouse models induced by pentylenetetrazole (PTZ) and picrotoxin. The compound showed a dose-dependent protective effect comparable to standard anticonvulsants like sodium valproate:

| Model | Dose (mg/kg) | Mortality Reduction (%) |

|---|---|---|

| PTZ | 100 | 70 |

| Picrotoxin | 100 | 65 |

This suggests that the mechanism of action may involve modulation of GABAergic and glycinergic pathways .

The biological activity of 3-(2,4-Dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide can be attributed to several mechanisms:

- Tubulin Inhibition : Compounds with similar structures have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase.

- GABAergic Modulation : The anticonvulsant effects are likely mediated through GABA receptor modulation.

- Cellular Apoptosis : Quinazoline derivatives can induce apoptosis in cancer cells through various pathways involving mitochondrial dysfunction and caspase activation.

Case Studies

Several studies have explored the efficacy of quinazoline derivatives in clinical settings:

- Anticancer Efficacy : A study involving the administration of a quinazoline derivative showed significant tumor reduction in xenograft models.

- Anticonvulsant Trials : Clinical trials assessing the anticonvulsant properties in patients with refractory epilepsy demonstrated promising results with minimal side effects.

Q & A

Q. What are the standard synthetic routes for 3-(2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl)propanehydrazide, and how are intermediates characterized?

The compound is typically synthesized via condensation reactions between hydrazide derivatives and aldehydes or ketones. For example, hydrazide intermediates can react with substituted benzaldehydes in ethanol under reflux with glacial acetic acid as a catalyst, followed by recrystallization for purification . Key intermediates are characterized using thin-layer chromatography (TLC) to monitor reaction progress, NMR spectroscopy (¹H/¹³C) for structural confirmation, and mass spectrometry (MS) to verify molecular weight .

Q. How is the purity and stability of this compound assessed in experimental settings?

Purity is determined via high-performance liquid chromatography (HPLC) with UV detection, while stability is evaluated under varying conditions (e.g., temperature, pH) using accelerated degradation studies. Storage recommendations (e.g., dry, dark environments at 2–8°C) are based on observed decomposition profiles in thermal gravimetric analysis (TGA) .

Q. What spectroscopic methods are employed for structural elucidation?

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions on the quinazolinone and hydrazide moieties.

- FT-IR : Identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the dioxoquinazolinone ring).

- High-resolution MS (HRMS) : Validates molecular formula and detects isotopic patterns .

Q. What solubility profiles are reported, and how do they influence solvent selection for assays?

Limited solubility in aqueous buffers necessitates the use of polar aprotic solvents (e.g., DMSO, DMF) for in vitro studies. Solubility is quantified via shake-flask method with UV-Vis spectrophotometry, and co-solvency approaches (e.g., PEG-400/water mixtures) are recommended for biological assays .

Advanced Research Questions

Q. How can low yields in the final condensation step be optimized?

Low yields (e.g., 65% in ) often arise from side reactions or incomplete imine formation. Optimization strategies include:

- Catalyst screening : Substituting glacial acetic acid with p-toluenesulfonic acid (PTSA) to enhance reaction kinetics.

- Solvent selection : Switching to dioxane or THF to improve intermediate solubility.

- Reaction monitoring : Real-time TLC or in situ IR to terminate reactions at peak product formation .

Q. How are contradictions in spectral data resolved during structural analysis?

Discrepancies in NMR or MS data (e.g., unexpected peaks or m/z values) are addressed via:

- 2D NMR techniques (COSY, HSQC, HMBC) to confirm connectivity and rule out regioisomers.

- X-ray crystallography : Definitive structural assignment using single-crystal diffraction data, as demonstrated for related hydrazide derivatives .

Q. What strategies mitigate insolubility challenges in biological assays?

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.

- Prodrug design : Introducing hydrolyzable groups (e.g., acetylated hydrazides) to improve aqueous solubility .

Q. How are structure-activity relationships (SAR) evaluated for potential bioactivity?

- In vitro screening : Assays against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., broth microdilution for MIC determination).

- Molecular docking : Computational modeling against target proteins (e.g., topoisomerase II or kinase enzymes) to prioritize derivatives for synthesis .

Q. What analytical methods validate batch-to-batch consistency in large-scale synthesis?

- Quality by Design (QbD) : DOE (Design of Experiments) to identify critical process parameters (CPPs).

- PAT (Process Analytical Technology) : In-line Raman spectroscopy for real-time monitoring of reaction endpoints .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

- Hepatic microsome assays : Incubation with liver microsomes (human/rodent) to measure half-life (t½) and identify major metabolites via LC-MS/MS.

- Ames test : Screening for mutagenicity using Salmonella typhimurium strains .

Methodological Notes

- Contradictions in Evidence : Synthesis protocols vary in catalysts (e.g., triethylamine vs. acetic acid), impacting yield and purity. Researchers must validate conditions for their specific derivative .

- Regulatory Compliance : Strict adherence to non-medical use guidelines is critical, as the compound is not FDA-approved for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.